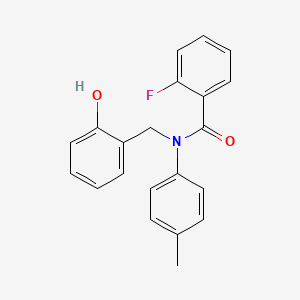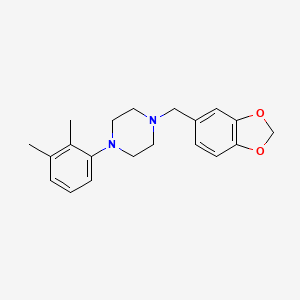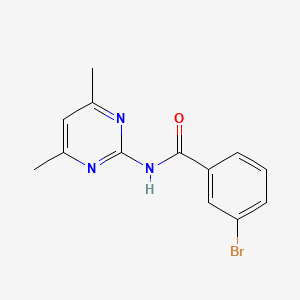
N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and a nitro group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by the formation of the amide bond through a coupling reaction with 4-methoxyaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 4-Hydroxyphenyl-4-methyl-3-nitrobenzamide.
Reduction: N-(4-Methoxyphenyl)-4-methyl-3-aminobenzamide.
Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
N-(4-Methoxyphenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-Methoxyphenyl)-3-nitrobenzamide: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
N-(4-Methoxyphenyl)-4-methyl-2-nitrobenzamide: The position of the nitro group is different, affecting the compound’s overall reactivity and interactions.
Uniqueness: N-(4-Methoxyphenyl)-4-methyl-3-nitrobenzamide is unique due to the specific combination of functional groups and their positions on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-3-4-11(9-14(10)17(19)20)15(18)16-12-5-7-13(21-2)8-6-12/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMTRXYRUTGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B5840454.png)
![phenyl [3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamate](/img/structure/B5840469.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5840475.png)
![ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate](/img/structure/B5840478.png)
![3-amino-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5840488.png)
![Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5840490.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-nitrophenoxy)acetate](/img/structure/B5840504.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5840515.png)


![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-PHENETHYLTHIOUREA](/img/structure/B5840538.png)
